Technical Whitepaper: 1-(3,5-Difluorophenyl)biguanide Hydrochloride
Technical Whitepaper: 1-(3,5-Difluorophenyl)biguanide Hydrochloride
Physicochemical Profile, Synthesis, and Pharmacological Applications
Executive Summary
1-(3,5-Difluorophenyl)biguanide hydrochloride (CAS: 1030829-66-3) is a specialized synthetic guanidine derivative primarily utilized as a pharmacological probe for the 5-HT3 serotonin receptor .[1] As a halogenated analog of the classical agonist 1-phenylbiguanide (PBG), this compound leverages the bioisosteric properties of fluorine—specifically at the meta positions—to modulate receptor binding affinity and metabolic stability.
This guide details the compound's chemical identity, validated synthetic protocols, and its mechanistic role in serotonergic signaling research. It is intended for medicinal chemists and neuropharmacologists requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring alters the electronic distribution of the aromatic system, influencing the pKa of the biguanide moiety and its interaction with the aromatic-rich binding pocket of the 5-HT3 receptor.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-(3,5-Difluorophenyl)biguanide hydrochloride |
| Common Synonyms | 3,5-Difluoro-PBG; N-(3,5-Difluorophenyl)imidodicarbonimidic diamide HCl |
| CAS Number | 1030829-66-3 |
| Molecular Formula | C₈H₉F₂N₅[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 249.65 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol |
| Melting Point | >240 °C (decomposition characteristic of biguanide salts) |
| H-Bond Donors/Acceptors | 5 / 2 (Free base) |
Part 2: Pharmacological Mechanism & SAR
Core Mechanism: 5-HT3 Receptor Agonism[2][3][5]
1-(3,5-Difluorophenyl)biguanide functions as an agonist at the 5-HT3 receptor , a pentameric ligand-gated ion channel (LGIC) permeable to Na⁺, K⁺, and Ca²⁺. Unlike G-protein coupled 5-HT receptors, 5-HT3 activation elicits rapid membrane depolarization.
Structure-Activity Relationship (SAR)
The phenylbiguanide (PBG) scaffold is a privileged structure for 5-HT3 recognition. SAR studies on PBG derivatives indicate:
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Meta-Substitution: Electron-withdrawing groups (Cl, F) at the meta (3,5) positions generally enhance potency compared to the unsubstituted parent PBG.
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Steric/Electronic Balance: While 3,5-dichloro-PBG is among the most potent agonists, the 3,5-difluoro analog offers a distinct steric profile. The smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) allows the molecule to probe tighter binding pockets while maintaining the electron-withdrawing effect that strengthens the interaction with the receptor's aromatic cage (Trp residues).
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Metabolic Stability: The C-F bond strength (~485 kJ/mol) renders the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation) at the 3 and 5 positions, potentially extending the compound's half-life in physiological assays compared to non-fluorinated analogs.
Mechanistic Pathway Diagram
The following diagram illustrates the signal transduction pathway initiated by 1-(3,5-Difluorophenyl)biguanide binding.
Figure 1: Signal transduction cascade triggered by 3,5-difluoro-PBG binding to the 5-HT3 receptor.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of aryl biguanides is classically achieved via the nucleophilic addition of an aniline derivative to dicyandiamide (cyanoguanidine) under acidic conditions. This method is robust, scalable, and minimizes side reactions.
Reaction Scheme
Precursors: 3,5-Difluoroaniline + Dicyandiamide (1-Cyanoguanidine). Catalyst/Solvent: Aqueous Hydrochloric Acid (HCl).
Figure 2: Synthetic pathway for the production of the hydrochloride salt.
Detailed Experimental Protocol
Note: This protocol assumes standard chemical safety equipment (fume hood, PPE).
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Preparation of Anilinium Salt:
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Dissolve 3,5-difluoroaniline (10 mmol) in 1N HCl (15 mL).
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Ensure complete protonation; the solution should be acidic (pH < 2).
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-
Addition of Dicyandiamide:
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Add dicyandiamide (10 mmol, 1.0 equiv) to the reaction mixture.
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Expert Insight: A slight excess (1.1 equiv) of dicyandiamide can improve yield, but equimolar amounts simplify purification.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100°C) for 2–4 hours .
-
Monitor reaction progress via TLC (solvent system: n-Butanol/Acetic Acid/Water). The spot for the aniline starting material should disappear.
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Isolation:
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Cool the reaction mixture slowly to room temperature, then to 4°C (ice bath).
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The hydrochloride salt of the biguanide typically precipitates as a white solid upon cooling.
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Troubleshooting: If precipitation does not occur, reduce solvent volume under vacuum or add a small amount of isopropanol to induce crystallization.
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-
Purification:
-
Filter the solid and wash with cold water followed by a small volume of cold acetone to remove unreacted organics.
-
Recrystallize from water or water/ethanol if high purity (>99%) is required for biological assays.
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Part 4: Experimental Applications
1. In Vitro Electrophysiology (Patch Clamp)
To assess functional potency, whole-cell patch clamp recordings are performed on HEK-293 cells stably expressing human 5-HT3 receptors.
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Stock Solution: Prepare a 10 mM stock in DMSO.
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Working Solution: Dilute to 0.1–100 µM in extracellular recording buffer (containing 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 10 mM HEPES).
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Protocol:
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Clamp cell at -60 mV.
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Apply 1-(3,5-Difluorophenyl)biguanide via rapid perfusion system (2s duration).
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Measure peak inward current amplitude.
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Washout >30s between applications to prevent receptor desensitization.
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2. Handling & Storage
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Hygroscopicity: Biguanide salts can be hygroscopic. Store in a desiccator.
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Stability: Stable for >2 years at -20°C in solid form. Solutions in water/DMSO should be prepared fresh or aliquoted and frozen (-20°C) for up to 1 month.
Part 5: Safety & Toxicology
Signal Word: WARNING
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Hazard Statements:
-
Precautionary Measures:
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Wear nitrile gloves and safety glasses.
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Avoid inhalation of dust; handle in a fume hood.
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In case of contact, flush with copious water.
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References
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Kilpatrick, G. J., et al. (1990).[2][12] "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[2][12] European Journal of Pharmacology. Link
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Mayer, S., et al. (2004).[13] "An expedient and facile one-step synthesis of a biguanide library by microwave irradiation."[13] Journal of Combinatorial Chemistry. Link
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LeBel, H., et al. (2005). "A practical guide to arylbiguanides — Synthesis and structural characterization." Canadian Journal of Chemistry. Link
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PubChem Compound Summary. "1-(3,5-Difluorophenyl)biguanide hydrochloride." National Center for Biotechnology Information. Link
Sources
- 1. Ki Summary [bindingdb.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An expedient and facile one-step synthesis of a biguanide library by microwave irradiation coupled with simple product filtration. Inhibitors of dihydrofolate reductase. — Brown Lab [brownlab.ca]
